molecular formula C15H13ClN2S B1389519 N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1207022-20-5

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B1389519
CAS No.: 1207022-20-5
M. Wt: 288.8 g/mol
InChI Key: NWKYSCBURSHZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H13ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Biochemical Analysis

Biochemical Properties

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects . The inhibition of these enzymes is crucial in reducing inflammation and pain, making this compound a potential candidate for anti-inflammatory drug development. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Moreover, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that contribute to its anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . Degradation of the compound can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels within cells. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, allowing it to accumulate in target tissues . Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of this compound, ensuring its localization to specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific organelles, further modulating its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with benzyl halides. One common method includes the reaction of 6-chloro-4-methylbenzo[d]thiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the benzyl and chlorine substituents. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-7-12(16)8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKYSCBURSHZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 4
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 6
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.